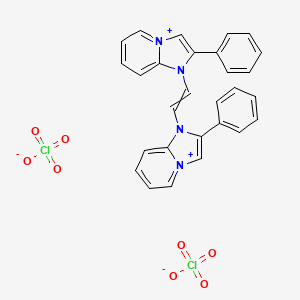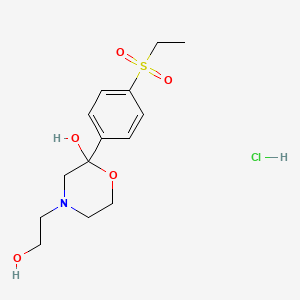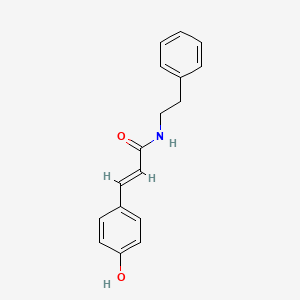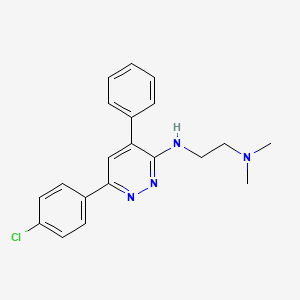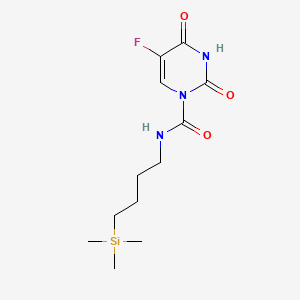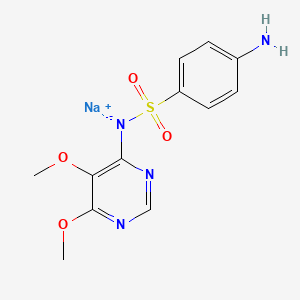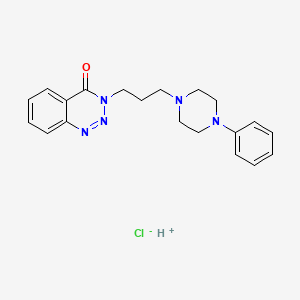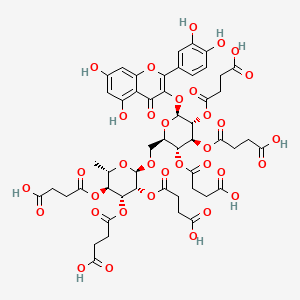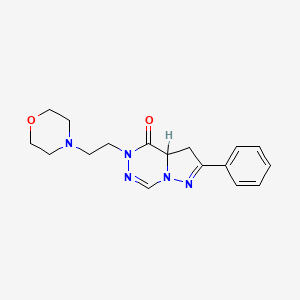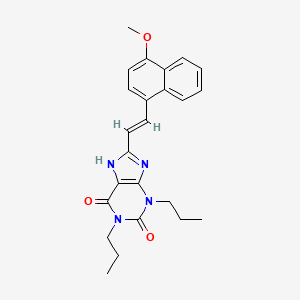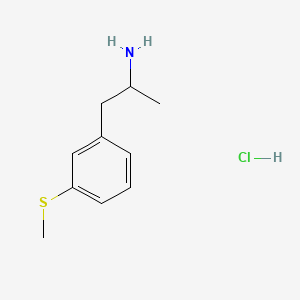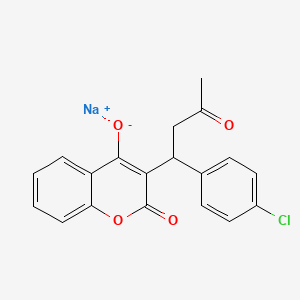
2-Naphthaleneacetic acid, 6-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthaleneacetic acid, 6-(2-methylpropyl)-: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with an acetic acid group and a 6-(2-methylpropyl) group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-naphthaleneacetic acid with an appropriate alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetic acid group, followed by the addition of the alkylating agent, such as 2-methylpropyl bromide, to introduce the 6-(2-methylpropyl) group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons.
科学研究应用
Chemistry: In chemistry, 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound may have potential applications in biological research, particularly in the study of naphthalene derivatives and their interactions with biological systems. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- may be explored for their therapeutic potential. The compound’s structural features could be modified to develop new drugs with specific biological activities.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in the manufacturing sector.
作用机制
The mechanism of action of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression. The exact mechanism depends on the specific context and application of the compound.
相似化合物的比较
1-Naphthaleneacetic acid: Similar in structure but with the acetic acid group attached to the 1-position of the naphthalene ring.
2-Naphthylacetic acid: Lacks the 6-(2-methylpropyl) group, making it less sterically hindered.
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure but different functional groups.
Uniqueness: 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- is unique due to the presence of the 6-(2-methylpropyl) group, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other naphthalene derivatives and may confer specific properties that are valuable in research and industrial applications.
属性
CAS 编号 |
91040-96-9 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
2-[6-(2-methylpropyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C16H18O2/c1-11(2)7-12-3-5-15-9-13(10-16(17)18)4-6-14(15)8-12/h3-6,8-9,11H,7,10H2,1-2H3,(H,17,18) |
InChI 键 |
CJOVLAFQKCRCFU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


